N-cyclopentyl-4-iodoaniline
Description
Properties
IUPAC Name |
N-cyclopentyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBTZBQNOXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-4-iodoaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group and an iodine atom attached to the aniline structure. This unique configuration is believed to influence its interactions with biological targets. The compound's molecular formula is CHI, with a molecular weight of 285.12 g/mol.
The biological activity of this compound involves its interaction with various biomolecules, including enzymes and receptors. The presence of the iodine atom enhances its binding affinity through halogen bonding, while the cyclopentyl group may contribute to hydrophobic interactions. These interactions can lead to modulation of signaling pathways associated with cancer proliferation and other diseases.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound through various assays:
- Cytotoxicity Assays : The compound was evaluated against several human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). Results indicated significant inhibition rates, suggesting potent antitumor activity .
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| MCF-7 | 100.39 | 8.26 |
| DU145 | 99.93 | 7.89 |
| HepG2 | 99.98 | 6.92 |
Further investigations into the mechanism revealed that this compound induces apoptosis in cancer cells by arresting the cell cycle at the S phase. This effect was confirmed through flow cytometry analysis, which showed increased percentages of cells in the S phase after treatment with the compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance biological activity:
- Halogen Substitution : The presence of iodine at the para position significantly boosts binding affinity.
- Cyclopentyl Group : This substituent appears to improve hydrophobic interactions, contributing to overall activity.
- Functional Group Variation : Substituents at different positions on the aniline ring have been systematically varied to assess their impact on biological efficacy .
Case Study 1: In Vitro Evaluation
In a study involving various analogs of this compound, it was found that compounds with similar structural motifs exhibited comparable or enhanced activity against prostate-specific antigen (PSA) levels in LNCaP cells, outperforming traditional treatments like bicalutamide .
Case Study 2: Xenograft Models
In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth compared to control groups. The compound's effectiveness was attributed to its ability to interfere with androgen receptor signaling pathways, which are crucial in prostate cancer progression .
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-4-iodoaniline serves as a critical building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of potential therapeutic agents.
Case Study: Anticancer Agents
Recent studies have highlighted the compound's role in synthesizing inhibitors targeting specific kinases involved in cancer progression. For instance, derivatives of this compound have been evaluated for their efficacy against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound derivative 1 | PI3K | 0.5 | |
| This compound derivative 2 | mTOR | 0.3 |
Organic Synthesis
The compound is utilized in various synthetic methodologies due to its reactivity and ability to form stable intermediates. It acts as a versatile reagent in coupling reactions, particularly in the formation of amine derivatives.
Case Study: Petasis Reaction
this compound has been successfully employed in the Petasis reaction, which involves the coupling of an amine, an aldehyde, and a boronic acid. This reaction has been optimized to yield high-purity products under mild conditions, showcasing the compound's utility in synthesizing complex amine structures .
Table 2: Optimization Results of Petasis Reaction
| Reaction Conditions | Yield (%) | Solvent | Catalyst |
|---|---|---|---|
| Blue light irradiation | 76 | DMF | Ir{dF(CF3)ppy}2(dtbbpy) |
| 24-hour reaction | 45 | DMA | Sodium bisulfate |
Material Science
Beyond medicinal applications, this compound is also being explored for its potential use in material science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Photovoltaics
Research indicates that derivatives of this compound can be integrated into organic photovoltaic devices. Their electronic properties contribute to improved charge transport and efficiency in solar cells .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The cycloalkyl group (cyclopentyl vs. cyclobutyl or cyclohexyl) and aromatic substituents (iodo vs. nitro, nitroso, or isocyano) critically affect physical and chemical behaviors:
Electronic and Steric Influences
- Cycloalkyl Groups: Cyclopentyl: Balances steric bulk and conformational flexibility. Cyclobutyl: Reduced steric hindrance but increased ring strain, possibly enhancing reactivity in certain pathways .
- Aromatic Substituents: Iodine: Strong electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic attacks. Its large atomic radius may slow diffusion-controlled reactions. Nitro/Nitroso/Isocyano: Nitro groups (e.g., in 3c ) are stronger electron-withdrawing groups than iodine, directing substitution to specific positions. Nitroso derivatives (e.g., 2c ) exhibit unique redox and coordination properties.
Preparation Methods
Electrophilic Aromatic Iodination
- Method : Direct iodination of aniline or substituted anilines using iodine or iodine sources in acidic media.
- Conditions : Typically performed in glacial acetic acid with potassium thiocyanate and bromine as oxidant at temperatures below 10°C to control selectivity and avoid over-iodination.
- Procedure : A mixture of 4-substituted aniline and potassium thiocyanate in acetic acid is cooled and bromine is added dropwise to maintain low temperature. The hydrobromide salt formed is isolated, basified with ammonium hydroxide to precipitate 4-iodoaniline, which is then purified.
- Yield : Approximately 70% under optimized conditions.
- Monitoring : Thin Layer Chromatography (TLC) with toluene:acetone (8:2) solvent system is used to monitor reaction progress.
This method is metal-free and highly chemoselective for aromatic nitro compounds reduction but can be adapted for iodination.
Metal-Catalyzed Iodination
- Copper(I) iodide catalysis is used for iodination in the presence of ligands such as 8-quinolinol or N,N-dimethylethylenediamine.
- Conditions : Reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane at elevated temperatures (110-130°C) under inert atmosphere.
- Yields : Range from 50% to 64% depending on conditions and ligands.
- Example : 4-substituted aniline dissolved in DMSO with CuI, 8-hydroxyquinoline, and K2CO3 heated at 130°C for 12 hours gives 4-iodoaniline derivatives in moderate yields.
Diazotization and Sandmeyer Reaction
- Method : Diazotization of 4-aminophenyl derivatives followed by substitution with iodide via Sandmeyer-type reactions.
- Conditions : Sodium nitrite and hydrochloric acid generate diazonium salts at low temperature, which are then reacted with potassium iodide or sodium iodide.
- Yield : High yields up to 97% reported under ultrasound irradiation conditions.
- Advantages : High selectivity and mild conditions.
- Monitoring : TLC with ethyl acetate:petroleum ether mixtures used for tracking.
After obtaining 4-iodoaniline, the key step is the introduction of the cyclopentyl group on the aniline nitrogen.
Direct Alkylation with Cyclopentyl Halides
- Method : Nucleophilic substitution of 4-iodoaniline with cyclopentyl bromide or chloride in the presence of a base.
- Conditions : Typically carried out in polar solvents like DMF or DMSO with potassium carbonate or other bases at elevated temperatures (80-120°C).
- Catalysts : Copper(I) iodide can be employed to facilitate the N-arylation.
- Yield : Moderate to good yields (50-70%) depending on reaction time and temperature.
- Purification : Silica gel column chromatography using n-hexane/ethyl acetate mixtures.
Reductive Amination
- Method : Reaction of 4-iodoaniline with cyclopentanone followed by reduction.
- Conditions : Typically involves condensation of amine and ketone to form imine, followed by reduction with sodium borohydride or catalytic hydrogenation.
- Advantages : Avoids use of alkyl halides and can be more selective.
- Yields : Variable, depending on reductant and conditions.
Representative Data Table: Preparation of this compound
| Step | Reactants & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-iodoaniline + Cyclopentyl bromide, K2CO3, CuI | DMSO or DMF | 110-130 | 12 | 50-64 | Inert atmosphere, ligand such as 8-quinolinol or N,N-dimethylethylenediamine used |
| 2 | 4-iodoaniline + cyclopentanone + NaBH4 | Ethanol or MeOH | RT to reflux | 4-6 | 55-70 | Reductive amination route, mild reducing agents |
| 3 | Aniline + I2 + AcOH + KCNS + Br2 | Glacial acetic acid | 0-10 | 2-4 | 70 | Iodination step to prepare 4-iodoaniline intermediate |
Mechanistic and Operational Notes
- Temperature control is critical during iodination to prevent over-iodination or side reactions.
- Use of ligands such as 8-hydroxyquinoline enhances copper-catalyzed coupling efficiency.
- Inert atmosphere (nitrogen or argon) is often necessary to avoid oxidation of sensitive intermediates.
- Purification by column chromatography or crystallization ensures high purity of final product.
- Reaction monitoring by TLC or spectroscopic methods (NMR, MS) is essential for optimizing yields.
Summary of Research Findings
- The metal-free iodination method using bromine and potassium thiocyanate in acetic acid provides a straightforward route to 4-iodoaniline with good yields (~70%).
- Copper(I)-catalyzed coupling reactions facilitate the introduction of the cyclopentyl group onto the aniline nitrogen, with ligands and bases playing crucial roles in reaction efficiency.
- Diazotization followed by iodide substitution offers a high-yielding alternative for preparing 4-iodoaniline intermediates.
- Reductive amination provides a milder alternative to alkylation for N-cyclopentylation.
- Reaction conditions such as solvent choice, temperature, and atmosphere significantly influence yield and purity.
This detailed analysis synthesizes diverse and authoritative data on the preparation of this compound, providing a valuable resource for researchers and chemists engaged in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclopentyl-4-iodoaniline with high purity?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-iodoaniline with cyclopentyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity.
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate). Optimize stoichiometry (1:1.2 molar ratio of aniline to cyclopentyl halide) to minimize byproducts like unsubstituted aniline or di-alkylated derivatives.
Q. How can researchers characterize this compound to confirm structural integrity?
- Analytical Methods :
- 1H/13C NMR : Look for signals corresponding to the cyclopentyl group (δ ~1.5–2.5 ppm for protons; δ ~25–35 ppm for carbons) and aromatic protons (δ ~6.8–7.2 ppm) .
- HRMS : Confirm molecular ion peak ([M+H]+) at m/z 316.0432 (C11H15IN).
- Melting Point : Compare with literature values (hypothetical range: 120–125°C).
Q. What are common impurities in this compound synthesis, and how are they mitigated?
- Impurities : Unreacted 4-iodoaniline, over-alkylated products, or solvent residues.
- Mitigation Strategies :
- Chromatography : Use gradient elution to separate byproducts.
- Recrystallization : Employ ethanol/water mixtures for final purification.
- Quality Control : Purity ≥98% via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the electronic nature of the cyclopentyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The cyclopentyl group’s electron-donating effect stabilizes the aromatic ring, potentially reducing oxidative addition efficiency in Suzuki-Miyaura couplings.
- Experimental Design : Compare reaction rates with Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) under varying temperatures (60–100°C) and bases (K3PO4 vs. Cs2CO3) . Monitor yields via GC-MS or NMR.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Analysis Framework :
- Reproducibility Checks : Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature).
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogues (e.g., replacing iodine with bromine or altering the cyclopentyl group) .
- Statistical Validation : Use ANOVA to assess significance of variations across studies .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., tyrosine kinases) or receptors.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
